D-Alanine ethyl ester hydrochloride

Overview

Description

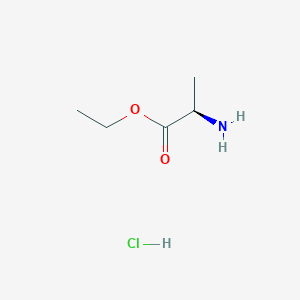

D-Alanine ethyl ester hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl. It is a derivative of the amino acid D-Alanine, where the carboxyl group is esterified with ethanol, and it is present as a hydrochloride salt. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Alanine ethyl ester hydrochloride can be synthesized through the esterification of D-Alanine with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves refluxing D-Alanine with ethanol and hydrochloric acid, followed by purification steps to isolate the ester hydrochloride.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

D-Alanine ethyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed back to D-Alanine and ethanol in the presence of water and an acid or base catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Reduction and Oxidation: Although less common, the compound can undergo reduction or oxidation under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Substitution: Reagents such as acyl chlorides or anhydrides for amide bond formation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

Hydrolysis: D-Alanine and ethanol.

Substitution: Various amides or peptides depending on the reactants used.

Reduction: Reduced forms of the ester or amino group.

Oxidation: Oxidized derivatives of the ester or amino group.

Scientific Research Applications

D-Alanine ethyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in studies involving amino acid metabolism and enzyme activity.

Medicine: Investigated for its potential role in drug development and as a prodrug for D-Alanine.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of D-Alanine ethyl ester hydrochloride primarily involves its hydrolysis to release D-Alanine and ethanol. D-Alanine can then participate in various biochemical pathways, including protein synthesis and neurotransmitter regulation. The ester form enhances its solubility and stability, making it a useful intermediate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

- L-Alanine ethyl ester hydrochloride

- D-Alanine methyl ester hydrochloride

- L-Alanine methyl ester hydrochloride

- D-Serine methyl ester hydrochloride

Comparison

D-Alanine ethyl ester hydrochloride is unique due to its specific stereochemistry (D-form) and the ethyl ester group. Compared to its L-form counterparts, it may exhibit different reactivity and biological activity. The ethyl ester group provides distinct solubility and stability characteristics compared to methyl or tert-butyl esters.

Biological Activity

D-Alanine ethyl ester hydrochloride (CAS Number: 6331-09-5) is a derivative of the amino acid alanine, characterized by its ethyl ester form. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 153.607 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

This compound exhibits several biological activities that are primarily attributed to its ability to influence metabolic pathways and cellular processes:

- Cell Membrane Permeability : The compound readily crosses cell membranes, facilitating its intracellular effects. Studies have shown that it can be used as a pH-sensitive agent for assessing intracellular and extracellular pH levels in vivo .

- Metabolic Pathways : Upon entering cells, D-Alanine ethyl ester is hydrolyzed to D-Alanine, which participates in various metabolic pathways, including lactate production. Research indicates that the uptake of D-Alanine ethyl ester is significantly higher than that of D-Alanine itself .

- Ergogenic Effects : As an amino acid derivative, D-Alanine ethyl ester has been identified as an ergogenic aid, potentially enhancing physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage .

1. Anti-Infection Properties

This compound has shown promise in anti-infection applications. It may exhibit antibacterial properties and could be beneficial in developing antibiotic formulations .

2. Neuroprotective Effects

Research suggests that D-Alanine derivatives may play a role in neuroprotection by modulating neuronal signaling pathways. This could have implications for conditions such as neurodegenerative diseases .

3. Cell Cycle Regulation

The compound has been implicated in regulating cell cycle processes and apoptosis, making it a candidate for further studies in cancer therapy .

Study 1: pH Assessment Using D-Alanine Ethyl Ester

A study demonstrated the use of [1-^13C]-L-alanine ethyl ester as a dynamic nuclear polarization (DNP) probe to assess pH levels in vivo. Results indicated that this compound could effectively measure pH changes associated with cancer progression, highlighting its potential diagnostic applications .

| Parameter | Result |

|---|---|

| Signal Enhancement | ~85,600x at 3 T |

| Lactate Production Increase | 66.7% compared to L-alanine |

| Hydrolysis Rate | Rapid conversion to alanine |

Study 2: Ergogenic Effects

In a controlled trial examining the ergogenic effects of amino acid derivatives, D-Alanine ethyl ester was found to improve mental performance during stress-related tasks and enhance recovery post-exercise .

Properties

IUPAC Name |

ethyl (2R)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXLZWMDXJFOOI-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437027 | |

| Record name | D-Alanine ethyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-09-5 | |

| Record name | D-Alanine ethyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Ethyl 2-amino-propionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.